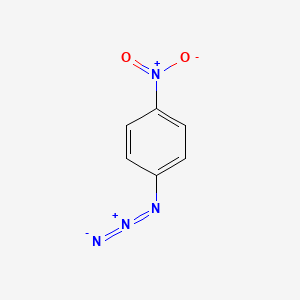

1-Azido-4-nitrobenzene

Overview

Description

1-Azido-4-nitrobenzene is an organic compound with the molecular formula C₆H₄N₄O₂. It is a derivative of benzene, where an azido group (-N₃) and a nitro group (-NO₂) are substituted at the para positions. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Preparation Methods

1-Azido-4-nitrobenzene can be synthesized through a diazotization-azidation reaction. The process involves the following steps:

Diazotization: Aromatic amines are diazotized using nitrite ions in the presence of concentrated sulfuric acid at low temperatures (0–5°C).

This method is efficient and provides good yields of the desired product. The reaction conditions are mild, and the process is safe and straightforward .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound participates in regioselective click chemistry with terminal alkynes. A study demonstrated its reaction with 4-ethynylaniline under CuSO₄ catalysis in THF:H₂O to form 1,4-disubstituted triazoles . The reaction proceeds via a stepwise mechanism involving copper acetylide intermediates, achieving >90% conversion efficiency .

Reaction Scheme:

1-Azido-4-nitrobenzene + Terminal Alkyne → 1,4-Triazole Derivative

Zinc-Catalyzed Azide-Alkyne Cycloaddition

Alternative catalysis using Zn(OAc)₂ enables regioselective triazole formation without copper residues. Kinetic studies revealed second-order dependence on reactant concentrations, with rate constants exceeding traditional Staudinger reactions by 1940-fold .

Comparative Reaction Rates:

| Catalyst | Reaction Type | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| CuSO₄ | CuAAC with 4-ethynylaniline | 3.68 ± 0.03 |

| Zn(OAc)₂ | Regioselective cycloaddition | 0.611 |

Theoretical Analysis of 1,3-Dipolar Cycloadditions

DFT calculations at the 6-311(d,p) level demonstrated meta-selectivity in reactions with prop-2-yn-1-ol . Key findings include:

-

Activation energies range from 3.61–11.57 kcal/mol depending on substituents

-

Strong exothermicity (ΔG = -71 to -74 kcal/mol ) drives reaction completion

Thermodynamic Parameters for Azide Reactants:

| Azide Substrate | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| Azido-benzene | 3.82–4.16 | -71.2 |

| 4-Azido-benzonitrile | 3.61 | -73.8 |

| This compound | 4.02 | -74.1 |

Diazonium Substitution Reactions

The azido group forms via nucleophilic substitution of aryl diazonium salts. A synthesis protocol achieved 98% yield through:

Critical Parameters:

Staudinger Reaction with Phosphines

This compound undergoes rapid Staudinger ligation with triphenylphosphine derivatives. Kinetic analysis showed:

-

Rate constant: 0.611 M⁻¹s⁻¹ (1940× faster than classical Staudinger)

-

Solvent polarity increases reaction rate (e.g., k = 4.21 M⁻¹s⁻¹ in DMSO)

Thermochemical Data

NIST-reported reaction enthalpies include :

| Reaction Partner | ΔrH° (kJ/mol) | Conditions |

|---|---|---|

| Styrene (C₁₀H₁₂) | -151 | Chlorobenzene, solid phase |

| N-Methylnitrone (C₁₀H₁₇N) | -99 | Toluene, solid phase |

Functional Group Transformations

-

Nitro Reduction: Catalytic hydrogenation converts -NO₂ to -NH₂, though specific kinetic data for this substrate remain unpublished .

-

Azide Substitution: Reacts with primary amines to form diarylamines under mild conditions .

This compound’s unique bifunctional reactivity positions it as a critical intermediate in pharmaceutical synthesis (e.g., zanamivir analogs) and photoresponsive materials development . Experimental and computational studies collectively confirm its preference for meta-selective cycloadditions and rapid kinetics in bioorthogonal reactions .

Scientific Research Applications

Organic Synthesis

1-Azido-4-nitrobenzene serves as a crucial intermediate in organic synthesis due to its ability to undergo various chemical transformations. The azido group is particularly useful in click chemistry, enabling the rapid formation of complex molecules through reactions such as azide-alkyne cycloaddition. This method has been extensively utilized for synthesizing triazoles and other nitrogen-containing compounds .

Key Reactions Involving this compound

Materials Science

In materials science, this compound is employed in the development of new materials with tailored properties. The compound's azido group can be used for functionalization in polymer chemistry, leading to the creation of photoresponsive polymers that change properties upon exposure to light. Additionally, it serves as a precursor for synthesizing conductive organic materials.

Applications in Materials Development

| Application Type | Description | Reference |

|---|---|---|

| Photoresponsive Polymers | Utilizes light-induced changes for applications in sensors and displays. | |

| Organic Conductors | Incorporates into materials exhibiting electrical conductivity. |

Biomedical Research

The compound has garnered attention in biomedical research due to its potential antiviral properties and ability to interact with biological molecules. Its reactive functional groups allow it to participate in bioconjugation reactions, which are essential for labeling biomolecules such as proteins and nucleic acids .

Case Studies on Biomedical Applications

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral pathways, making it a candidate for drug development targeting specific viral infections.

- Bioconjugation Techniques : Researchers have successfully utilized the compound to attach therapeutic agents to biomolecules, enhancing drug delivery systems .

Molecular Mechanisms

At the molecular level, the reactivity of this compound is largely attributed to its azido and nitro groups. These functional groups can engage in various chemical reactions such as nucleophilic substitutions and cycloadditions, allowing for versatile applications in synthetic chemistry and biological systems .

Mechanism of Action

The mechanism of action of 1-Azido-4-nitrobenzene involves its ability to undergo various chemical reactions. The azido group can participate in cycloaddition reactions, forming triazoles, which are important in click chemistry. The nitro group can be reduced to an amino group, which can then participate in further reactions .

Comparison with Similar Compounds

1-Azido-4-nitrobenzene can be compared with other similar compounds such as:

1-Azido-2-nitrobenzene: Similar structure but with different substitution positions.

4-Nitrophenyl azide: Another azido-nitro compound with similar reactivity.

The unique substitution pattern of this compound gives it distinct reactivity and applications compared to its analogs .

Biological Activity

1-Azido-4-nitrobenzene, also known as p-azidonitrobenzene or 4-nitrophenyl azide, is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 164.1216 g/mol

- CAS Registry Number : 1516-60-5

Synthesis of this compound

The synthesis typically involves the diazotization of 4-nitroaniline followed by azidation. The general procedure is as follows:

- Dissolve 2.1 g (15 mmol) of 4-nitroaniline in a mixture of hydrochloric acid and water.

- Add sodium nitrite to form the diazonium salt.

- Slowly introduce sodium azide to the diazonium solution.

- Extract the product using ether and purify it through drying and concentration.

This method yields a bright yellow solid with high purity .

This compound exhibits biological activity primarily through its azido and nitro functional groups, which engage in various biochemical interactions.

Biochemical Pathways

- Molecular Switches : As an azo compound, it can undergo efficient cis-trans isomerization, influencing cellular processes by modulating target molecules' activities.

- Reactivity : The azido group allows for nucleophilic substitution reactions and cycloaddition, making it useful in bioconjugation strategies .

Biological Interactions

The compound has shown interactions with various biological molecules, indicating potential antiviral properties. Its reactivity suggests that it may inhibit or activate specific enzymes or pathways within microbial systems.

Biological Activity and Applications

This compound has been investigated for several biological activities:

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, making it a candidate for drug development against viral infections.

- Chemical Biology Tool : It serves as a reactive probe to study biological processes by incorporating into cellular components to gain insights into cellular functions.

Case Studies and Research Findings

Research has demonstrated the compound's potential in various applications:

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Azido-2-nitrobenzene | Similar structure but different substitution | Limited studies suggest lower reactivity compared to this compound |

| 4-Nitrophenyl azide | Another azido compound | Known for similar reactivity but differs in applications due to structural variations |

Q & A

Q. Basic: What is the optimized synthesis protocol for 1-Azido-4-nitrobenzene, and how can researchers achieve high yields?

Methodology:

this compound is synthesized via diazotization of 4-nitroaniline followed by azide substitution. Key steps include:

- Dissolving 4-nitroaniline in HCl (6N) at room temperature with stirring .

- Adding sodium nitrite (NaNO₂) to generate the diazonium intermediate, followed by sodium azide (NaN₃) to introduce the azide group .

- Critical parameters: Maintain a temperature below 5°C during diazotization to prevent decomposition. Use stoichiometric excess of NaN₃ (1.2–1.5 eq.) to ensure complete substitution. Yield typically exceeds 95% when purified via recrystallization (e.g., using ethanol/water mixtures) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key Data:

- ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 9.0 Hz, 2H, aromatic), 7.14 (d, J = 9.0 Hz, 2H, aromatic) .

- ¹³C NMR (CDCl₃, 100 MHz): δ 146.9 (C-NO₂), 144.6 (C-N₃), 125.6 (aromatic CH), 119.4 (aromatic CH) .

- FT-IR: Strong absorbance at ~2100 cm⁻¹ (azide stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

Recommendation: Combine NMR with IR to confirm functional groups and rule out residual solvents or byproducts.

Q. Basic: What safety protocols are essential for handling this compound?

Critical Precautions:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation .

- Thermal Stability: Avoid heating above 80°C due to risk of explosive decomposition .

- Spill Management: Neutralize spills with dilute sodium bicarbonate and collect using inert absorbents (e.g., vermiculite) .

Q. Advanced: How can researchers optimize reaction conditions to mitigate thermal instability during scale-up?

Strategies:

- Use low-temperature reactors (0–5°C) for diazotization and azide substitution steps .

- Replace batch processes with flow chemistry to minimize heat accumulation .

- Monitor reaction progress via in-situ FT-IR to detect early signs of azide decomposition .

Q. Advanced: How should contradictions in spectroscopic or synthetic data be resolved?

Analytical Framework:

- Cross-validate data: Compare NMR/IR results with computational predictions (e.g., DFT calculations for expected chemical shifts) .

- Reproduce experiments: Test variables (e.g., solvent purity, reaction time) to identify outliers .

- Literature benchmarking: Contrast findings with reported spectra (e.g., δ 8.17 ppm in ¹H NMR for nitro groups vs. δ 8.25 ppm ).

Q. Advanced: What are the applications of this compound in click chemistry and heterocyclic synthesis?

Case Studies:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): React with terminal alkynes to form 1,2,3-triazole derivatives (e.g., bioactive molecules or polymers) .

- Photoaffinity labeling: The nitro group enhances stability in UV crosslinking experiments for protein-ligand interaction studies .

- Supramolecular chemistry: Serve as a precursor for nitro-azido ligands in coordination polymers .

Q. Advanced: What purification strategies are recommended for isolating this compound from byproducts?

Methods:

- Recrystallization: Use ethanol/water (3:1) to remove unreacted 4-nitroaniline .

- Column chromatography: Employ silica gel with hexane/ethyl acetate (4:1) for small-scale purification .

- HPLC: For high-purity applications, use a C18 column with acetonitrile/water mobile phase .

Q. Advanced: How can computational modeling enhance the design of derivatives based on this compound?

Approaches:

- DFT calculations: Predict electronic properties (e.g., charge distribution on nitro/azide groups) to guide functionalization .

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) for drug discovery .

- Thermal stability modeling: Use Arrhenius equations to estimate decomposition kinetics under varying conditions .

Properties

IUPAC Name |

1-azido-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZVSJPFJBUBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164814 | |

| Record name | Benzene, 1-azido-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-60-5 | |

| Record name | 4-Nitrophenyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-azido-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-4-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-azido-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.